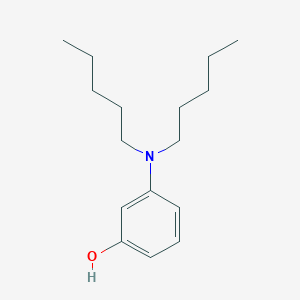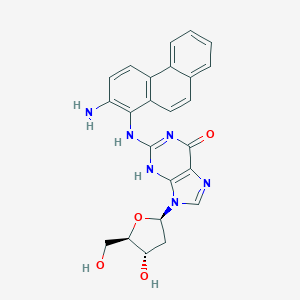
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene, also known as dG-N(2)-PhA, is a DNA adduct that is formed when the carcinogen 2-aminophenanthrene (PhA) reacts with the N(2) position of the deoxyguanosine (dG) base in DNA. This adduct has been found to be mutagenic and carcinogenic, and it has been implicated in the development of certain types of cancer.
Mechanism Of Action
The mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA are due to its ability to disrupt the normal structure and function of DNA. The adduct can interfere with DNA replication and transcription, leading to errors in DNA synthesis and gene expression. In addition, 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA can induce mutations in DNA by causing base pair substitutions or frameshift mutations.
Biochemical And Physiological Effects
The presence of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in DNA can lead to a variety of biochemical and physiological effects. These include the activation of DNA damage response pathways, the induction of apoptosis, and the generation of reactive oxygen species. The effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on cellular processes can vary depending on the concentration of the adduct, the location of the adduct within the genome, and the cellular context in which it is present.
Advantages And Limitations For Lab Experiments
The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has several advantages for laboratory experiments. The adduct can be synthesized in relatively large quantities, and it can be incorporated into DNA using standard molecular biology techniques. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a useful tool for investigating the effects of DNA damage on cellular processes.
However, there are also limitations to using 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in laboratory experiments. The adduct is relatively unstable and can undergo chemical rearrangements under certain conditions. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a potential hazard in the laboratory, and appropriate safety precautions must be taken when working with this compound.
Future Directions
There are several future directions for research on 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA. One area of interest is the development of new methods for detecting and quantifying this adduct in biological samples. Another area of research is the investigation of the effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on specific cellular processes, such as DNA repair and replication. Finally, researchers are interested in exploring the potential role of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in the development of cancer and other diseases.
Synthesis Methods
The synthesis of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA involves the reaction of PhA with dG in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the resulting adduct can be purified using standard chromatographic techniques.
Scientific Research Applications
The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has important implications for understanding the mechanisms of chemical carcinogenesis. Researchers have used this adduct as a model system to investigate the effects of DNA damage on cellular processes, including DNA replication, transcription, and repair. The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has also led to the development of new methods for detecting and quantifying DNA damage in biological samples.
properties
CAS RN |
125310-67-0 |
|---|---|
Product Name |
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene |
Molecular Formula |
C24H22N6O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[(2-aminophenanthren-1-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H22N6O4/c25-16-8-7-14-13-4-2-1-3-12(13)5-6-15(14)20(16)27-24-28-22-21(23(33)29-24)26-11-30(22)19-9-17(32)18(10-31)34-19/h1-8,11,17-19,31-32H,9-10,25H2,(H2,27,28,29,33)/t17-,18+,19+/m0/s1 |
InChI Key |
WDNSIJUYLCRXEQ-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
synonyms |
1-(deoxyguanosin-N(2)-yl)-2-aminophenanthrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



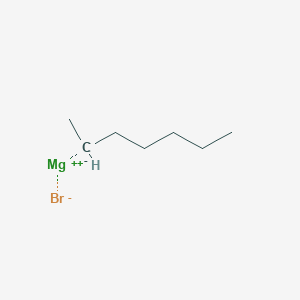
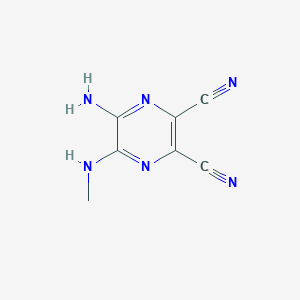
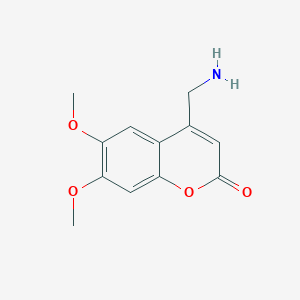
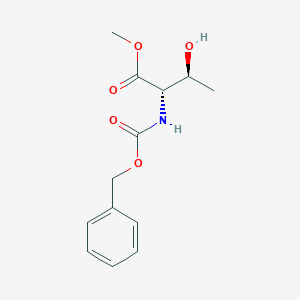
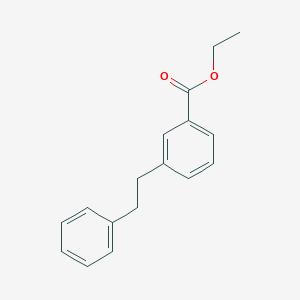
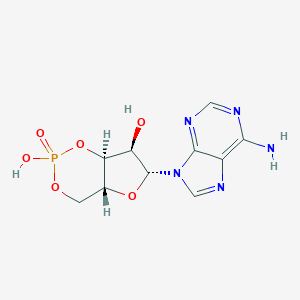
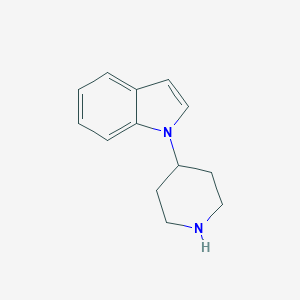
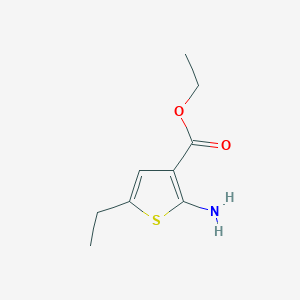
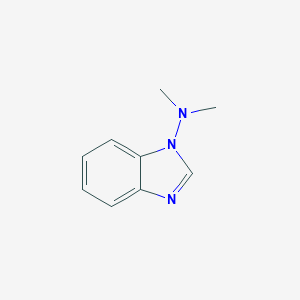
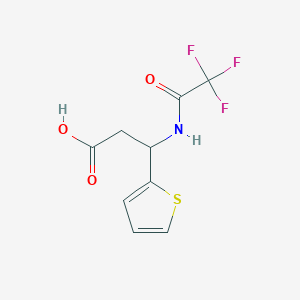

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

